D-Buthionine

Vue d'ensemble

Description

D-Buthionine is a sulfoximine derivative known for its ability to inhibit the synthesis of glutathione, a crucial antioxidant in cellsBy inhibiting gamma-glutamylcysteine synthetase, this compound effectively reduces glutathione levels, making cells more susceptible to oxidative stress .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Buthionine can be synthesized through the oxidation of methionine residues within polypeptides. This process involves the use of copper (II)-mediated N-H cross-coupling with arylboronic acid reagents . Another method involves the direct formation and site-selective elaboration of methionine sulfoximine in polypeptides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for medical and research applications .

Analyse Des Réactions Chimiques

Types of Reactions: D-Buthionine undergoes various chemical reactions, including:

Reduction: The compound can be reduced back to its original state under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Strong nucleophiles like sodium hydroxide.

Major Products Formed:

Oxidation: Depleted glutathione levels and increased oxidative stress markers.

Reduction: Restored this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Cancer Therapy

1.1 Mechanism of Action

BSO depletes intracellular GSH levels, which can sensitize cancer cells to chemotherapy and radiation therapy. By reducing the antioxidant capacity of cells, BSO enhances the cytotoxic effects of various chemotherapeutic agents.

1.2 Case Studies

- Doxorubicin Resistance : A study demonstrated that BSO could reverse multidrug resistance (MDR) in human fibrosarcoma xenografts. When combined with doxorubicin, BSO treatment restored the drug's efficacy against MRP-expressing tumors, achieving an overall response rate of 63% compared to 0% with doxorubicin alone .

- Cisplatin and Carboplatin Sensitization : Research indicated that BSO significantly enhanced the cytotoxic effects of cisplatin and carboplatin in ovarian cancer cell lines (SNU-1 and OVCAR-3). The intracellular thiol concentration was depleted by over 70%, leading to increased sensitivity to these drugs .

| Study | Drug Used | Cell Line | GSH Depletion (%) | Effect on Cytotoxicity |

|---|---|---|---|---|

| Doxorubicin | HT1080/DR4 | 95% | Restored sensitivity | |

| Cisplatin | SNU-1 | 75.7% | Enhanced cytotoxicity | |

| Carboplatin | OVCAR-3 | 74.1% | Enhanced cytotoxicity |

Radiotherapy Enhancement

2.1 Radiosensitization

BSO has been shown to enhance the effectiveness of radiotherapy by depleting GSH levels in tumor cells, thereby increasing oxidative stress induced by radiation.

2.2 Case Studies

- 177Lu-DOTATATE Therapy : In a study involving neuroendocrine tumors treated with 177Lu-DOTATATE, the addition of BSO improved treatment efficacy without increasing toxicity. The combination therapy resulted in a significant reduction in tumor volume compared to control groups .

| Study | Treatment Used | Tumor Type | GSH Depletion (%) | Result |

|---|---|---|---|---|

| 177Lu-DOTATATE + BSO | Neuroendocrine Tumors | Not specified | Reduced tumor volume | |

| Radiation + BSO | OVCAR-3 | Up to 71.5% | Increased radiation sensitivity |

Neurodegenerative Disease Research

BSO's role in research extends beyond oncology; it has been utilized in studies investigating oxidative stress-related neurodegenerative diseases.

3.1 Mechanism of Action

By inhibiting GSH synthesis, BSO serves as a tool for studying the effects of oxidative stress on neuronal cells. This has implications for understanding diseases such as Alzheimer's and Parkinson's.

Mécanisme D'action

D-Buthionine exerts its effects by irreversibly inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione synthesis. This inhibition leads to a significant reduction in glutathione levels, thereby increasing cellular susceptibility to oxidative stress. The compound targets pathways related to oxidative stress and apoptosis, making it a valuable tool in cancer research .

Comparaison Avec Des Composés Similaires

Methionine Sulfoximine: Another sulfoximine derivative with similar inhibitory effects on glutathione synthesis.

Sulfonamides: Compounds like sulfamethazine and sulfaquinoxaline, which also induce oxidative stress and have applications in cancer therapy.

Uniqueness of D-Buthionine: this compound is unique due to its potent and irreversible inhibition of gamma-glutamylcysteine synthetase, making it highly effective in depleting glutathione levels. This property distinguishes it from other similar compounds, which may have reversible or less potent effects .

Activité Biologique

D-Buthionine, specifically in the form of this compound-(S,R)-sulfoximine (BSO), is recognized primarily for its role as an inhibitor of glutathione (GSH) biosynthesis. This compound has garnered attention in various studies due to its significant biological activities, particularly in cancer therapy and oxidative stress modulation. Below, we explore its mechanisms, effects in different contexts, and relevant research findings.

Inhibition of Glutathione Synthesis

BSO acts as a specific inhibitor of γ-glutamyl-cysteine synthetase, the enzyme responsible for the rate-limiting step in GSH synthesis. By inhibiting this enzyme, BSO effectively depletes intracellular GSH levels, which can restore sensitivity to chemotherapeutic agents in resistant tumors . The depletion of GSH is crucial because it plays a vital role in cellular defense against oxidative stress and drug resistance.

Biological Activities

-

Reversal of Drug Resistance

BSO has been shown to reverse multidrug resistance (MDR) in various cancer models. For instance, a study involving athymic nude mice demonstrated that BSO treatment combined with doxorubicin resulted in a significant restoration of drug sensitivity in MRP-expressing tumors, achieving an overall response rate of 63% . This suggests that GSH depletion can enhance the efficacy of certain chemotherapeutics by inhibiting the protective role of GSH in drug-resistant cancer cells. -

Synergistic Effects with Radiotherapy

Recent research indicates that combining BSO with radiotherapy agents like 177Lu-DOTATATE enhances therapeutic efficacy without increasing toxicity. In vitro studies showed that BSO significantly reduced cell survival rates when used alongside 177Lu-DOTATATE, indicating a synergistic effect that could be exploited for improved cancer treatment strategies . -

Impact on Tumor Growth

In xenograft models, BSO treatment led to significant reductions in tumor growth when combined with other treatments. For example, tumors treated with both BSO and cisplatin exhibited decreased viability compared to controls, highlighting the potential for BSO to enhance the effectiveness of existing therapies .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Clinical Implications

BSO has been evaluated in several clinical settings due to its ability to deplete GSH safely. Phase I clinical trials have confirmed its relatively non-toxic profile while effectively reducing GSH levels in patients with various advanced cancers including ovarian, lung, breast, and colon cancers . These findings support the potential use of BSO as an adjunct therapy to enhance the effectiveness of standard chemotherapeutic regimens.

Propriétés

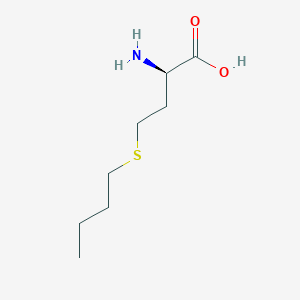

IUPAC Name |

(2R)-2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428105 | |

| Record name | D-Buthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-22-8 | |

| Record name | S-Butyl-D-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13073-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Buthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.